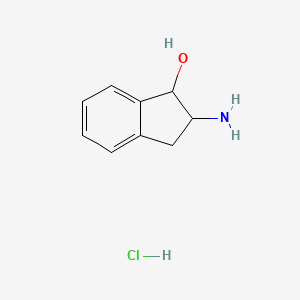

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

説明

Synthesis Analysis

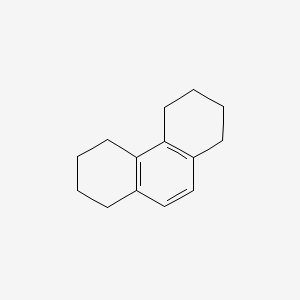

The synthesis of compounds related to "2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride" often involves multi-step chemical reactions, starting from commercially available or readily synthesized intermediates. For example, the efficient and economical synthesis of related compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, has been developed using 2-aminoindan as a starting material. This process includes sequential regioselective Friedel−Crafts acetylations and hydrogenations, achieving an overall yield of 49% (Prashad et al., 2006).

Molecular Structure Analysis

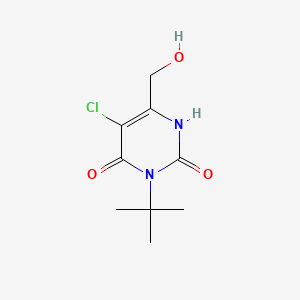

The molecular structure of compounds in this category is often elucidated using advanced spectroscopic and diffractometric techniques. For instance, polymorphic forms of related compounds have been characterized using techniques such as capillary powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and single crystal X-ray diffraction, providing insights into their crystal structures and molecular configurations (Vogt et al., 2013).

Chemical Reactions and Properties

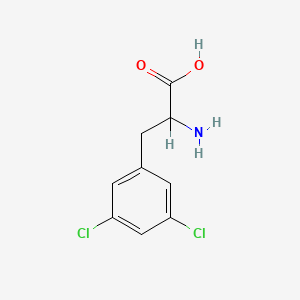

The chemical reactions involving compounds like "2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride" can include aminations, acylations, and cyclizations. These reactions can lead to the formation of various derivatives with different substituents, affecting the compound's chemical properties and reactivity. For example, the synthesis and evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as dopamine receptors ligands have shown the influence of substituents on the compound's affinity for dopamine receptors (Claudi et al., 1996).

科学的研究の応用

Synthesis and Chemical Properties

- Efficient Synthesis : An efficient and economical synthesis method utilizing 2-aminoindan has been developed, introducing ethyl groups at specific positions via sequential regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).

- Polymorphism Study : The compound exhibits polymorphism, challenging analytical and physical characterization techniques. Spectroscopic and diffractometric techniques, including solid-state nuclear magnetic resonance, were applied to study these forms (Vogt et al., 2013).

Biological and Pharmacological Research

- Dopamine Receptor Ligands : Derivatives of this compound have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors, showing nanomolar range affinity in some cases. This indicates potential applications in central nervous system therapies (Claudi et al., 1996).

- DNA Binding Activity : Chiral Schiff Bases derived from the compound have been synthesized, and their interaction with calf-thymus DNA investigated. These studies aim to understand the effect of remote substituents on DNA binding activity (Bora et al., 2021).

Enzymatic and Synthetic Applications

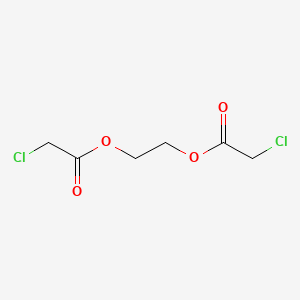

- Enzymatic Resolution : Candida antarctica Lipase B has been used in the kinetic resolution of cyclic quaternary amino esters derived from this compound, demonstrating high enantioselectivity (Li et al., 2011).

- Synthesis of Indazoles : A metal-free intramolecular electrophilic amination process has been developed for the synthesis of 2-aminophenyl ketoximes, demonstrating its utility in creating complex heterocyclic structures (Counceller et al., 2012).

Safety And Hazards

The compound is irritating to the skin, eyes, and respiratory system . It is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .

特性

IUPAC Name |

2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFDUVWKQCDJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930444 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride | |

CAS RN |

13935-78-9 | |

| Record name | 1-Indanol, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)